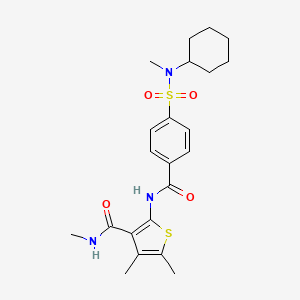

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a sulfonamide-containing heterocyclic molecule characterized by a benzamido-thiophene-carboxamide backbone. Key structural features include:

- Sulfamoyl group: The N-cyclohexyl-N-methylsulfamoyl moiety at the 4-position of the benzamido group introduces steric bulk and lipophilicity.

- Thiophene core: The 4,5,6-trimethyl-substituted thiophene ring likely enhances electronic stability and modulates solubility.

Properties

IUPAC Name |

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S2/c1-14-15(2)30-22(19(14)21(27)23-3)24-20(26)16-10-12-18(13-11-16)31(28,29)25(4)17-8-6-5-7-9-17/h10-13,17H,5-9H2,1-4H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMUGWBRHWESSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, with the CAS number 896299-63-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H29N3O4S2

- Molecular Weight : 463.6 g/mol

- Structure : The compound features a thiophene core substituted with a benzamide moiety and a cyclohexylsulfamoyl group.

Preliminary studies suggest that the compound may exert its biological effects through multiple pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to applications in dermatology for conditions related to hyperpigmentation.

- Antioxidant Properties : The presence of thiophene and sulfamoyl groups may contribute to antioxidant activity, potentially reducing oxidative stress in cells.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound's antimicrobial properties were evaluated using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. The results indicated varying degrees of activity:

- MIC Values :

- < 125 µg/mL : Strong activity

- 125 - 500 µg/mL : Moderate activity

- > 500 µg/mL : Weak or no activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 1000 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve:

- Induction of apoptosis (programmed cell death)

- Inhibition of DNA synthesis

A study reported IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 30 |

Case Studies

- Skin Pigmentation Disorders : A case study evaluated the efficacy of the compound in reducing melanin synthesis in B16F10 melanoma cells. Results showed a significant decrease in melanin production compared to untreated controls.

- Antioxidant Effects : Another study assessed the compound's ability to scavenge reactive oxygen species (ROS). The results indicated that it effectively reduced ROS levels by approximately 40%, suggesting potential protective effects against oxidative damage.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Sulfamoyl vs. Sulfonyl Groups : The target compound’s N-cyclohexyl-N-methylsulfamoyl group provides greater lipophilicity compared to phenylsulfonyl derivatives (e.g., ’s [4–6]), which may enhance membrane permeability but reduce aqueous solubility .

- Thiophene vs.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.